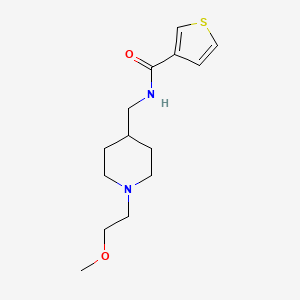![molecular formula C26H24N2O6S B2999224 4-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylbenzoic acid CAS No. 2127078-88-8](/img/structure/B2999224.png)
4-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metabolic Pathway Elucidation
- Identification of Enzymes in Metabolism : A study by Hvenegaard et al. (2012) focused on the oxidative metabolism of Lu AA21004, an antidepressant, identifying enzymes like CYP2D6 and CYP2C9 in its metabolism. They elucidated the pathway leading to benzoic acid derivatives through enzymatic actions.
Antibacterial Activity
Synthesis and Antibacterial Activity : Taguchi et al. (1992) synthesized derivatives with structures related to the compound , exploring their antibacterial efficacy. Their research in Journal of medicinal chemistry indicated significant activity against both Gram-positive and Gram-negative bacteria.
Novel Piperazine Derivatives : Wu Qi (2014) reported in Chinese Journal of Synthetic Chemistry the synthesis and antibacterial evaluation of piperazine derivatives. This research contributes to understanding the antibacterial properties of such compounds.
Analytical Chemistry Applications
Enantiomeric Separation and Detection : Research by Fukushima et al. (1997) in "Analytical chemistry" explored the use of derivatives for enantiomeric separation in high-performance liquid chromatography, highlighting the importance of such compounds in analytical methods.
Chemically Removable Derivatization Reagent : A study by Hsin‐Lung Wu et al. (1997) in "Journal of Chromatography A" developed a new sulfonate reagent, demonstrating its application in liquid chromatography and sensitive detection after tagging to an analyte.
Peptide Synthesis and Protection
- 9-Fluorenylmethyl Group in Peptide Synthesis : Bodanszky and Bednarek (2009) in the International journal of peptide and protein research discussed the application of the 9-fluorenylmethyl group in blocking the sulfhydryl function, crucial for peptide synthesis.
Antiproliferative Agents
- Sulfonamide-1,2,3-Triazole Derivatives : Fu et al. (2017) in the Journal of Chemical Research designed novel derivatives showing significant antiproliferative activity, suggesting their potential as antitumor agents.
Chemical Synthesis and Structural Analysis
Cycloaddition in Chemical Synthesis : Liu et al. (2013) in Organic letters provided insights into the cycloaddition of N-sulfonylimines, a method relevant in the synthesis of complex chemical structures.
Crystal Structure Analysis : The study by Faizi et al. (2016) in "Acta Crystallographica Section E" examined the crystal structure of a closely related compound, contributing to the understanding of molecular conformations and interactions.
Carbazole Derivatives in Antimicrobial Research
Synthesis and Biological Evaluation : Sharma, Kumar, and Pathak (2014) in the Journal of The Serbian Chemical Society synthesized novel carbazole derivatives with significant antibacterial and antifungal activities, indicating the broad scope of such compounds in antimicrobial research.
Antioxidant Properties : Malík et al. (2017) in the INDONESIAN JOURNAL OF PHARMACY explored the antioxidant properties of derivatives, highlighting their potential therapeutic applications.
Macrocyclic Chelates and Herbicides
Sulfomethylation in Macrocyclic Chelates : Research by van Westrenen and Sherry (1992) in "Bioconjugate chemistry" described the sulfomethylation of macrocycles, a technique important in the synthesis of mixed-side-chain macrocyclic chelates.
Herbicides and Fluorine Substitution : Hamprecht, Würzer, and Witschel (2004) in "Chimia" investigated the impact of fluorine substitution in herbicides, showing how chemical modifications can alter herbicidal properties.
Propriétés
IUPAC Name |
4-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c29-25(30)18-9-11-19(12-10-18)35(32,33)28-15-13-27(14-16-28)26(31)34-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGNKMAPUHAWDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)S(=O)(=O)C5=CC=C(C=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylbenzoic acid | |
CAS RN |
2127078-88-8 |
Source


|
| Record name | 4-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2999141.png)

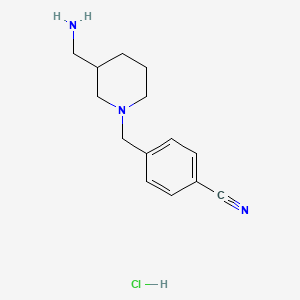
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2999145.png)

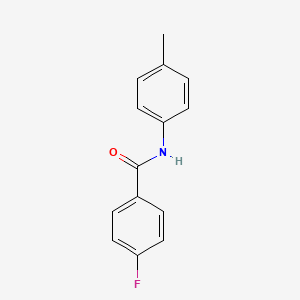
![1-(2-ethoxyphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2999149.png)
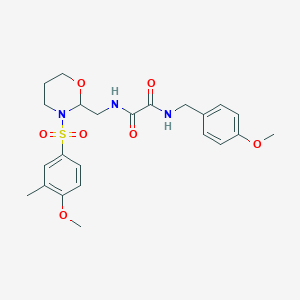

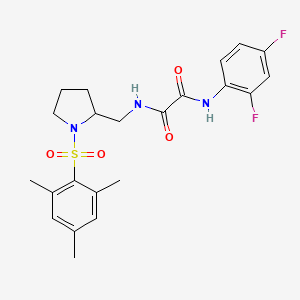
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B2999158.png)
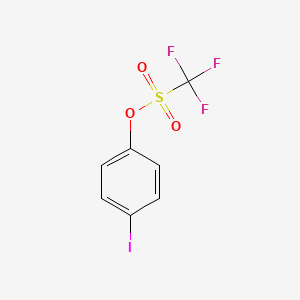
![2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2999162.png)
